molecular formula C20H21NO2S B2956873 N-(3-(benzofuran-2-yl)propyl)-3-(phenylthio)propanamide CAS No. 2034280-86-7

N-(3-(benzofuran-2-yl)propyl)-3-(phenylthio)propanamide

Cat. No.: B2956873
CAS No.: 2034280-86-7
M. Wt: 339.45
InChI Key: OLCQIMCELONMPA-UHFFFAOYSA-N
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Description

N-(3-(Benzofuran-2-yl)propyl)-3-(phenylthio)propanamide is a synthetic benzofuran derivative offered for research purposes. Benzofuran is a privileged scaffold in medicinal chemistry, known for its presence in numerous biologically active compounds and natural products . This core structure is a common building block in the development of potential therapeutic agents due to its diverse pharmacological activities. Researchers can leverage this compound in various early-stage discovery applications. It is suitable for use as a standard in analytical method development, for probing biological mechanisms, and as a key intermediate in the synthesis of more complex molecules. The structural features of this compound—combining a benzofuran moiety with a thioether-linked amide chain—make it a molecule of interest for exploring structure-activity relationships (SAR) in the design of new pharmacologically active substances . The synthesis of such benzofuran derivatives often involves advanced organic techniques, such as transition metal-catalyzed cross-coupling or oxidative cyclization . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations concerning the handling and use of this material.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2S/c22-20(12-14-24-18-9-2-1-3-10-18)21-13-6-8-17-15-16-7-4-5-11-19(16)23-17/h1-5,7,9-11,15H,6,8,12-14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCQIMCELONMPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NCCCC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzofuran-2-yl)propyl)-3-(phenylthio)propanamide is a compound with the molecular formula C20H21NO2S and a molecular weight of 339.45 g/mol. This compound has garnered interest in various fields of biological research due to its potential therapeutic applications. The compound's structure consists of a benzofuran moiety linked to a propyl chain and a phenylthio group, which may contribute to its biological activity.

PropertyDetails
Molecular FormulaC20H21NO2S
Molecular Weight339.45 g/mol
IUPAC NameN-[3-(1-benzofuran-2-yl)propyl]-3-phenylsulfanylpropanamide
CAS Number2034280-86-7

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds similar to this compound. Research indicates that derivatives of benzofuran exhibit significant antiviral properties, particularly against RNA viruses. For instance, compounds with similar structural features have shown effective inhibition against various viral strains, demonstrating IC50 values ranging from 0.2 µM to over 350 µM, depending on the specific virus and structural modifications made to the compounds .

Antimicrobial Activity

The antimicrobial activity of benzofuran derivatives has also been documented. A series of studies reported that benzofuran-based compounds demonstrated moderate to strong activity against bacterial strains, with IC50 values indicating effective inhibition at low concentrations. For example, certain derivatives exhibited IC50 values as low as 1.3 µM against specific bacterial targets, suggesting that structural modifications can enhance antimicrobial efficacy .

Enzyme Inhibition

This compound may also act as an inhibitor for various enzymes. Compounds with similar frameworks have been identified as potent inhibitors of monoamine oxidase (MAO), which is relevant for treating neurodegenerative diseases such as Parkinson's disease and depression. Some derivatives showed high selectivity and affinity towards MAO-A and MAO-B isoforms, with IC50 values reported in the nanomolar range (7 nM to 49 nM), indicating their potential as therapeutic agents .

Study on Antiviral Activity

In a comparative study of antiviral agents, a compound structurally related to this compound was tested against the Hepatitis C virus (HCV). The results indicated an EC50 value of approximately 4 µM, showcasing its potential as a lead compound in antiviral drug development .

Study on Antimicrobial Efficacy

A focused investigation into the antimicrobial properties of benzofuran derivatives revealed that certain modifications significantly enhanced their activity against resistant bacterial strains. One derivative achieved an IC50 value of 62.5 µg/mL against Helicobacter pylori, highlighting the importance of structural diversity in developing effective antimicrobial agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The following compounds share structural motifs with N-(3-(benzofuran-2-yl)propyl)-3-(phenylthio)propanamide:

Compound Name Key Structural Features Reported Activity/Application Reference ID
N-(3-(benzimidazol-1-yl)propyl)-3-indol-1-yl-propanamide Benzimidazole instead of benzofuran; indole substituent Acetylcholinesterase inhibition
N-[3-((1-(3,4-dichlorophenyl)-4-(methylthio)ethyl)propyl)-3-(4-fluorophenyl)propanamide Fluorophenyl and dichlorophenyl groups; methylthioethyl side chain GLUT4 inhibition in cancer cells
N-(3-(Boc-amino)propyl)-3-(5-methoxy-1H-benzo[d]imidazol-2-yl)propanamide Methoxy-benzimidazole; Boc-protected aminopropyl chain Synthetic intermediate for heterodimeric drugs
N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide Hydroxamic acid group; chlorophenyl substituent Antioxidant and metal-chelating activity
Key Observations:
  • Benzofuran vs.
  • Phenylthio Group vs. Fluorophenyl : The phenylthio group in the target compound may offer greater hydrophobic interactions compared to fluorophenyl derivatives, which prioritize electronic effects (e.g., enhanced binding to polar residues) .
  • Propyl Linker Modifications: Compounds with Boc-protected aminopropyl chains () or methylthioethyl side chains () demonstrate the importance of linker flexibility in modulating bioavailability and target engagement.
Enzyme Inhibition Potential
  • Acetylcholinesterase (AChE) Inhibition : The benzimidazole-containing analog () showed moderate AChE inhibition (IC₅₀ ~10 µM), attributed to π-π stacking with aromatic residues in the enzyme’s active site. The benzofuran analog may exhibit similar or superior activity due to its larger aromatic surface area.
  • GLUT4 Modulation : Fluorophenyl-propanamide derivatives () inhibited GLUT4-mediated glucose uptake in myeloma cells, suggesting that the phenylthio group in the target compound could similarly disrupt glucose transport pathways.

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